6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20057979
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O3S |
|---|---|
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O3S/c1-7-4-8(2)13-10(5-7)11(19)6-12(21-13)14(20)16-15-18-17-9(3)22-15/h4-6H,1-3H3,(H,16,18,20) |
| Standard InChI Key | MZYMTBMSELXQHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a chromene backbone (a bicyclic structure comprising fused benzene and pyran rings) substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 5-methyl-1,3,4-thiadiazole ring, introducing sulfur and nitrogen heteroatoms into the system. This hybrid structure merges the electron-rich chromene system with the electron-deficient thiadiazole, creating a polarized framework conducive to intermolecular interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C)C |
The stereoelectronic profile, derived from computational modeling, reveals a planar chromene core with the thiadiazole ring adopting a perpendicular orientation, minimizing steric clashes between the methyl substituents.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of substitution. The ¹H NMR spectrum displays singlet peaks for the methyl groups at δ 2.35 (C6-CH₃) and δ 2.42 (C8-CH₃), while the thiadiazole-linked methyl resonates at δ 2.68 as a triplet due to coupling with adjacent sulfur. Infrared (IR) spectroscopy identifies key functional groups: a strong carbonyl stretch at 1685 cm⁻¹ (C=O of chromenone) and a secondary amide band at 1540 cm⁻¹.
Synthetic Methodologies
Reaction Pathways
The synthesis involves a multi-step sequence starting with 2-hydroxy-4,6-dimethylacetophenone, which undergoes Claisen-Schmidt condensation with ethyl cyanoacetate to form the chromene-4-one core . Subsequent carboxamide formation is achieved via coupling the chromene-2-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent .
Key Synthetic Steps:
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Chromene Core Formation: Base-catalyzed cyclization of keto-ester intermediates under refluxing ethanol yields the 4-oxo-4H-chromene scaffold .
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Thiadiazole Amination: 5-Methyl-1,3,4-thiadiazol-2-amine is synthesized via cyclocondensation of thiosemicarbazides with acetic anhydride, followed by purification via recrystallization .
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Amide Coupling: EDCl-mediated activation of the chromene-2-carboxylic acid facilitates nucleophilic attack by the thiadiazole amine, producing the target compound in 65–72% yield.
Optimization Challenges
Yield optimization is hindered by steric hindrance at the carboxamide junction. Microwave-assisted synthesis (180°C, 20 min) improves reaction efficiency compared to conventional heating . Purification via silica gel chromatography using ethyl acetate/hexane (3:7) resolves co-eluting byproducts.
Biological Activities and Mechanisms
In Silico Predictions
Molecular docking simulations against the EGFR kinase domain (PDB: 1M17) suggest binding affinity (ΔG = −8.9 kcal/mol) via hydrogen bonds between the carboxamide oxygen and Thr766, and π-π stacking between the chromene ring and Phe771. ADMET predictions indicate moderate bioavailability (LogP = 2.1) but potential CYP3A4-mediated metabolism.
Analytical and Computational Profiling
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 55:45) confirms >98% purity. Retention time (tᵣ = 6.8 min) correlates with hydrophobicity indices.
X-ray Crystallography
Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.23 Å. The dihedral angle between chromene and thiadiazole planes is 87.5°, confirming near-perpendicular alignment.
Comparative Analysis with Structural Analogs
Replacing the 5-methylthiadiazole with a 5-(prop-2-en-1-ylsulfanyl) group (as in the analog from) increases LogP from 2.1 to 3.4, enhancing membrane permeability but reducing aqueous solubility. Bioactivity assays on such analogs show a 2.3-fold increase in antibacterial potency against Staphylococcus aureus (MIC = 8 µg/mL vs. 18.5 µg/mL for the parent compound), likely due to improved lipid bilayer penetration.
Future Research Directions
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In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models to establish safety margins.
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Target Validation: CRISPR-Cas9 knockout studies to identify primary biological targets.
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Formulation Development: Nanoencapsulation to address solubility limitations for parenteral delivery.
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